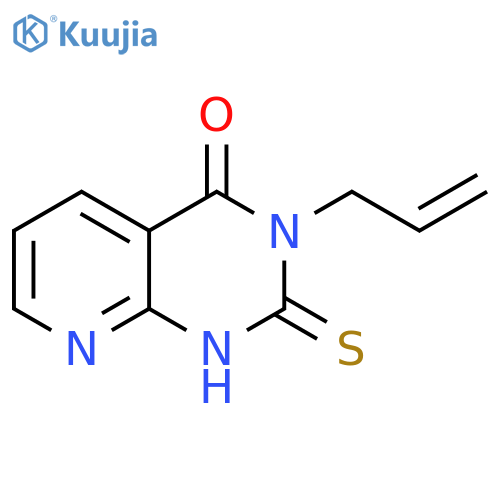Cas no 92663-26-8 (3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)

92663-26-8 structure
商品名:3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-
- AKOS032464555
- CCG-33528
- 92663-26-8
- 3-(prop-2-en-1-yl)-2-sulfanylidene-2H,3H,4H,8H-pyrido[2,3-d]pyrimidin-4-one
- 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidin-4-one
- F0918-6779
- Z55664357
- 3-prop-2-enyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- 3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
- EN300-26512
- 3-allyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- CCG-322657
-
- インチ: 1S/C10H9N3OS/c1-2-6-13-9(14)7-4-3-5-11-8(7)12-10(13)15/h2-5H,1,6H2,(H,11,12,15)
- InChIKey: WGKGUGAMDDNAOT-UHFFFAOYSA-N
- ほほえんだ: C1(=S)N(CC=C)C(=O)C2=CC=CN=C2N1
計算された属性
- せいみつぶんしりょう: 219.04663309g/mol
- どういたいしつりょう: 219.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- ゆうかいてん: 217-218 °C(Solv: ethanol (64-17-5))
- ふってん: 378.1±44.0 °C(Predicted)
- 酸性度係数(pKa): 9.81±0.20(Predicted)
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0918-6779-3mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0918-6779-2mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0918-6779-1mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0918-6779-5mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0918-6779-2μmol |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| 1PlusChem | 1P01VYI1-50mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 97% | 50mg |
$140.00 | 2024-04-20 | |
| 1PlusChem | 1P01VYI1-500mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 97% | 500mg |
$386.00 | 2024-04-20 | |
| 1PlusChem | 1P01VYI1-100mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 97% | 100mg |
$178.00 | 2024-04-20 | |
| 1PlusChem | 1P01VYI1-250mg |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 97% | 250mg |
$231.00 | 2024-04-20 | |
| 1PlusChem | 1P01VYI1-5g |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one |
92663-26-8 | 97% | 5g |
$1391.00 | 2024-04-20 |
3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
92663-26-8 (3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
